molecular formula C19H15NO2S2 B5466002 phenyl N-(phenylsulfonyl)benzenecarbimidothioate

phenyl N-(phenylsulfonyl)benzenecarbimidothioate

Cat. No. B5466002
M. Wt: 353.5 g/mol
InChI Key: IDXQKDHOBOVGDE-FMQUCBEESA-N
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Description

Phenyl N-(phenylsulfonyl)benzenecarbimidothioate is a chemical compound with the linear formula C18H15NO4S2 . It has a molecular weight of 373.453 . It is a part of the family of compounds known as N-acyl-α-amino acids and N-acyl-α-amino ketones .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . The synthesis involves the use of N-acyl-α-amino acids and N-acyl-α-amino ketones . The sulfonylurea linker in these compounds can tolerate chemical modifications .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H15NO4S2 . The structure of this compound and similar compounds has been confirmed using various spectral data and elemental analysis .


Chemical Reactions Analysis

This compound and similar compounds have been studied for their chemical reactions . A gas-phase benzyl anion transfer via intramolecular aromatic nucleophilic substitution (SNAr) has been reported during the course of tandem mass spectrometry of deprotonated N-(phenylsulfonyl)-benzeneacetamide .

Future Directions

The future directions for the study of phenyl N-(phenylsulfonyl)benzenecarbimidothioate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . There is also potential for further optimization of these compounds for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus .

properties

IUPAC Name

phenyl (E)-N-(benzenesulfonyl)benzenecarboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S2/c21-24(22,18-14-8-3-9-15-18)20-19(16-10-4-1-5-11-16)23-17-12-6-2-7-13-17/h1-15H/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXQKDHOBOVGDE-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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